1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone
Description
This compound features a piperazine core substituted with a 3-chlorophenyl group at the N4-position. A thioethanone linker bridges the piperazine moiety to a thiazole ring, which is further substituted with a 4-methoxyphenyl group at the C4 position. Its structural design aligns with pharmacophores commonly explored in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) or enzymes like matrix metalloproteinases (MMPs) .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-28-19-7-5-16(6-8-19)20-14-29-22(24-20)30-15-21(27)26-11-9-25(10-12-26)18-4-2-3-17(23)13-18/h2-8,13-14H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLFJBUMRVGLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Piperazine Ring : This moiety is known for its diverse pharmacological properties, including anxiolytic and antidepressant effects.
- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.
- Chlorophenyl Group : Contributes to the compound's interaction with various receptors, enhancing its biological profile.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and cellular pathways:
- Serotonin Receptors : The piperazine component suggests potential activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.
- Adrenergic Receptors : Interaction with adrenergic receptors may influence cardiovascular responses and central nervous system (CNS) functions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Induces apoptosis |
| Compound B | HepG2 | 8.3 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the compound are still under investigation.
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Efficacy : A recent investigation assessed the effects of thiazole-based compounds on cancer cell lines. It was found that modifications to the piperazine ring significantly altered cytotoxicity profiles, indicating structure-activity relationships (SAR) that are crucial for optimizing therapeutic efficacy .
- Antimicrobial Assessment : Another study evaluated the antibacterial properties of thiazole derivatives, revealing that compounds similar to this compound exhibited promising results against Gram-positive bacteria .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine structures have shown effectiveness against multiple bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural characteristics of the compound enhance its efficacy against microbial pathogens .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.
Case Study: Apoptosis Induction
A study evaluating thiazole derivatives reported that compounds with similar structures to our target molecule induced S phase arrest in cancer cell lines, leading to increased apoptosis rates. The mechanism involved up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Thiazole Moieties
The target compound shares key features with several derivatives reported in the literature:
Key Observations:
- Linker Diversity: The thioethanone linker in the target compound differs from hydrazono (THPA6), urea (11f), and acetamide (5j, 14) linkers. Thioether bonds may enhance metabolic stability compared to hydrazones, which are prone to hydrolysis .
- Substituent Effects:
- Chlorophenyl groups (3-Cl vs. 4-Cl): The 3-chlorophenyl substituent in the target compound may alter receptor binding compared to 4-chlorophenyl analogues (e.g., 14), as meta-substitution often impacts steric and electronic interactions .
- Methoxyphenyl groups: The 4-MeO-Ph group on the thiazole ring could improve solubility via its electron-donating properties, contrasting with electron-withdrawing groups (e.g., CF₃ in 11k ).
Piperazine Derivatives with Varied Heterocycles
- Pyrimidine and Tetrazole Analogues (): Compounds like 5c and 7n replace the thiazole ring with pyrimidine or tetrazole moieties.
- Thiophene Analogues (): Derivatives such as MK47 substitute thiazole with thiophene, reducing nitrogen content and altering π-π stacking interactions.
Research Findings and Trends
Pharmacological Implications
- Analgesic Activity: THPA6 , a hydrazone-linked thiazole, demonstrated superior analgesic potency compared to thio-linked analogues, suggesting linker chemistry critically influences efficacy.
- Anticancer Potential: Piperazine-benzothiazole-triazole hybrids (e.g., 5j ) showed moderate anticancer activity, likely due to intercalation or enzyme inhibition.
- MMP Inhibition: Acetamide-linked thiazoles (e.g., 14 ) exhibited MMP-2/9 inhibition, highlighting the role of the acetamide group in coordinating catalytic zinc ions.
Physicochemical Properties
- Molecular Weight and Solubility: Compounds with methoxyphenyl groups (e.g., 18 , MW 438.54) generally exhibit higher solubility than chlorinated analogues, aligning with Lipinski’s rules for drug-likeness.
- Melting Points: Urea-linked derivatives (e.g., 11f , mp ~200°C) have higher melting points than thioethanone or acetamide analogues, likely due to stronger intermolecular hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
